1,3,4,6,7,8-Hexachlorodibenzofuran

Übersicht

Beschreibung

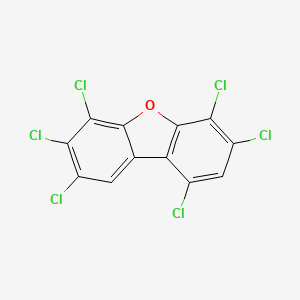

1,3,4,6,7,8-Hexachlorodibenzofuran is a member of the polychlorinated dibenzofurans family, which are organic compounds containing two or more chlorine atoms attached to a dibenzofuran moiety. These compounds are known for their persistence in the environment and potential toxic effects. This compound is particularly notable for its high chlorine content and its presence as an impurity in various industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

1,3,4,6,7,8-Hexachlorodibenzofuran can be synthesized through the chlorination of dibenzofuran under controlled conditions. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The reaction is carried out at elevated temperatures to facilitate the substitution of hydrogen atoms with chlorine atoms on the dibenzofuran ring .

Industrial Production Methods

In industrial settings, this compound is often produced as a by-product during the manufacture of other chlorinated compounds, such as polychlorinated biphenyls and chlorophenols. It can also be formed during the incineration of chlorine-containing waste materials .

Analyse Chemischer Reaktionen

Types of Reactions

1,3,4,6,7,8-Hexachlorodibenzofuran undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form chlorinated dibenzofuran derivatives.

Reduction: Reduction reactions can lead to the formation of less chlorinated dibenzofurans.

Substitution: Chlorine atoms on the dibenzofuran ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products

The major products formed from these reactions include various chlorinated dibenzofuran derivatives, which can have different degrees of chlorination and functionalization .

Wissenschaftliche Forschungsanwendungen

1,3,4,6,7,8-Hexachlorodibenzofuran has several applications in scientific research:

Chemistry: It is used as a reference compound in the study of polychlorinated dibenzofurans and their environmental impact.

Biology: Research on its toxicological effects helps in understanding the mechanisms of toxicity of chlorinated organic compounds.

Medicine: Studies on its interaction with biological systems contribute to the development of therapeutic strategies for exposure to toxic compounds.

Industry: It is used in the development of analytical methods for detecting and quantifying polychlorinated dibenzofurans in environmental samples

Wirkmechanismus

1,3,4,6,7,8-Hexachlorodibenzofuran exerts its effects primarily through binding to the aryl hydrocarbon receptor (AhR). This binding increases the receptor’s ability to activate transcription in the xenobiotic response element (XRE) promoter region of genes. The activation of these genes leads to the expression of multiple phase I and II xenobiotic metabolizing enzymes, such as cytochrome P450 enzymes (CYP1A1 and CYP1A2). These enzymes are involved in the metabolism and detoxification of various xenobiotics .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 1,2,3,4,7,8-Hexachlorodibenzofuran

- 1,2,3,6,7,8-Hexachlorodibenzofuran

- 2,3,4,6,7,8-Hexachlorodibenzofuran

- 1,2,3,4,6,7,8-Heptachlorodibenzofuran

- 1,2,3,4,7,8,9-Heptachlorodibenzofuran

Uniqueness

1,3,4,6,7,8-Hexachlorodibenzofuran is unique due to its specific pattern of chlorine substitution, which influences its chemical reactivity and biological activity. Compared to other hexachlorodibenzofurans, it has distinct toxicological properties and environmental persistence .

Biologische Aktivität

1,3,4,6,7,8-Hexachlorodibenzofuran (HxCDF) is a member of the polychlorinated dibenzofuran (PCDF) family. This compound is notable for its biological activity, particularly its interaction with the aryl hydrocarbon receptor (AhR), which mediates various toxicological effects. This article provides a detailed overview of the biological activity of HxCDF, including its mechanisms of action, toxicological implications, and relevant research findings.

Aryl Hydrocarbon Receptor Activation

HxCDF binds to the AhR, leading to the activation of transcription in the xenobiotic response element (XRE) promoter region. This process enhances the expression of several cytochrome P450 enzymes, notably CYP1A1 and CYP1B1, which are involved in the metabolism of xenobiotics and endogenous compounds. The activation of AhR also influences various signaling pathways:

- Inflammatory Response : HxCDF increases the conversion of arachidonic acid to prostanoids via cyclooxygenase-2 (COX-2), which can exacerbate inflammatory responses.

- Cell Cycle Regulation : The compound alters cell cycle dynamics and can lead to cellular differentiation changes.

- Endocrine Disruption : HxCDF affects steroid hormone receptor degradation and can disrupt normal endocrine functions .

Toxicological Effects

The biological activity of HxCDF is associated with several toxicological outcomes:

- Carcinogenicity : Limited evidence suggests that HxCDF may have carcinogenic potential. In animal studies, exposure has been linked to an increased incidence of liver tumors and skin papillomas following co-exposure with known carcinogens like N-methyl-N-nitro-N'-nitrosoguanidine (MNNG) .

- Immune System Impact : Exposure to HxCDF has been shown to cause thymic atrophy and weight loss in animal models, indicating significant immunotoxic effects .

- Developmental and Reproductive Effects : Prenatal exposure to similar compounds has resulted in growth retardation and congenital anomalies in offspring. Studies have indicated that PCDFs can lead to persistent reproductive effects such as reduced sperm count and structural alterations in reproductive organs .

Case Study 1: Yucheng Incident

In Taiwan's Yucheng incident, individuals exposed to rice oil contaminated with PCDFs exhibited chloracne, elevated triglyceride levels, neurological symptoms, and immune alterations. Long-term follow-up revealed significant health impacts including cognitive deficits in children born to affected mothers .

Case Study 2: Occupational Exposure

Firefighters exposed to combustion products containing dibenzofurans showed increased rates of various cancers. Epidemiological studies highlighted a correlation between exposure levels and cancer incidence over time .

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of PCDFs. It was found that as chlorination increases in dibenzofurans, the binding affinity to AhR decreases. This suggests that while HxCDF is biologically active, its potency may vary compared to other more highly chlorinated congeners .

Eigenschaften

IUPAC Name |

1,3,4,6,7,8-hexachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H2Cl6O/c13-4-2-6(15)9(17)12-7(4)3-1-5(14)8(16)10(18)11(3)19-12/h1-2H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGTZINCGZYXZCR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C3=C(C(=C(C=C3Cl)Cl)Cl)OC2=C(C(=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H2Cl6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7075264 | |

| Record name | Dibenzofuran, 1,3,4,6,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71998-75-9 | |

| Record name | 1,3,4,6,7,8-Hexachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071998759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzofuran, 1,3,4,6,7,8-hexachloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7075264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,4,6,7,8-HEXACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56R182JHN0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.